Disodium 2-((4-((2-hydroxy-5-((4-nitro-2-sulphonatophenyl)amino)phenyl)azo)phenyl)amino)-5-nitrobenzenesulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Disodium 2-((4-((2-hydroxy-5-((4-nitro-2-sulphonatophenyl)amino)phenyl)azo)phenyl)amino)-5-nitrobenzenesulphonate is a complex organic compound known for its vibrant color properties. It is commonly used as a dye in various industrial applications due to its stability and solubility in water.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Disodium 2-((4-((2-hydroxy-5-((4-nitro-2-sulphonatophenyl)amino)phenyl)azo)phenyl)amino)-5-nitrobenzenesulphonate involves multiple steps, including diazotization and azo coupling reactions. The process typically starts with the nitration of aniline derivatives, followed by sulfonation and diazotization. The final step involves coupling the diazonium salt with a suitable aromatic compound under controlled pH conditions to form the azo dye.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors where precise control of temperature, pH, and reaction time is maintained to ensure high yield and purity. The process involves continuous monitoring and adjustment of reaction parameters to optimize the production efficiency.
Chemical Reactions Analysis
Types of Reactions
Disodium 2-((4-((2-hydroxy-5-((4-nitro-2-sulphonatophenyl)amino)phenyl)azo)phenyl)amino)-5-nitrobenzenesulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions typically target the nitro groups, converting them to amino groups.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups results in the formation of corresponding amines.
Scientific Research Applications
Disodium 2-((4-((2-hydroxy-5-((4-nitro-2-sulphonatophenyl)amino)phenyl)azo)phenyl)amino)-5-nitrobenzenesulphonate has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in the synthesis of other complex organic compounds.
Biology: Employed in staining techniques for microscopy to highlight specific structures within cells and tissues.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to bind to various biomolecules.
Industry: Widely used as a dye in textiles, paper, and leather industries due to its vibrant color and stability.
Mechanism of Action
The compound exerts its effects primarily through its ability to form stable complexes with various substrates. The azo group (-N=N-) in the compound is responsible for its color properties, while the nitro and sulfonate groups contribute to its solubility and reactivity. The molecular targets and pathways involved depend on the specific application, such as binding to proteins in biological systems or interacting with fibers in textile applications.
Comparison with Similar Compounds
Similar Compounds
- Disodium 4,4’-bis(2-sulphostyryl)biphenyl
- Disodium 4,4’-bis(4-anilino-6-morpholino-s-triazin-2-ylamino)stilbene-2,2’-disulphonate
Uniqueness
Disodium 2-((4-((2-hydroxy-5-((4-nitro-2-sulphonatophenyl)amino)phenyl)azo)phenyl)amino)-5-nitrobenzenesulphonate is unique due to its specific combination of functional groups, which impart distinct color properties and reactivity. Its ability to undergo various chemical reactions and form stable complexes makes it versatile for multiple applications.
Properties
CAS No. |
93803-40-8 |
---|---|
Molecular Formula |
C24H16N6Na2O11S2 |
Molecular Weight |
674.5 g/mol |
IUPAC Name |
disodium;2-[4-[[2-hydroxy-5-(4-nitro-2-sulfonatoanilino)phenyl]diazenyl]anilino]-5-nitrobenzenesulfonate |
InChI |
InChI=1S/C24H18N6O11S2.2Na/c31-22-10-5-16(26-20-9-7-18(30(34)35)13-24(20)43(39,40)41)11-21(22)28-27-15-3-1-14(2-4-15)25-19-8-6-17(29(32)33)12-23(19)42(36,37)38;;/h1-13,25-26,31H,(H,36,37,38)(H,39,40,41);;/q;2*+1/p-2 |
InChI Key |
OFIKJWLVHDMOMC-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC(=CC=C1NC2=C(C=C(C=C2)[N+](=O)[O-])S(=O)(=O)[O-])N=NC3=C(C=CC(=C3)NC4=C(C=C(C=C4)[N+](=O)[O-])S(=O)(=O)[O-])O.[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.